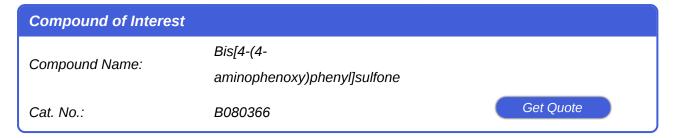




Spectroscopic Profile of Bis[4-(4aminophenoxy)phenyl]sulfone: A Technical Guide

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An In-depth Analysis of NMR and FTIR Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Bis[4-(4am inophenoxy)phenyl]sulfone, a key monomer in the synthesis of high-performance polymers. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed analytical data for this compound.

Introduction

Bis[4-(4-aminophenoxy)phenyl]sulfone, also known as BAPS, is an aromatic diamine with the chemical formula C₂₄H₂₀N₂O₄S. Its structure, featuring ether linkages and a sulfone group, imparts desirable properties to the polymers derived from it, such as high thermal stability and good mechanical strength. Accurate spectroscopic characterization is crucial for quality control, reaction monitoring, and understanding the structure-property relationships of BAPS-based materials. This guide presents a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectra.

Spectroscopic Data



The following sections provide quantitative NMR and FTIR data for **Bis[4-(4-aminophenoxy)phenyl]sulfone**.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.8 - 7.9	Doublet	4H	Ar-H ortho to -SO ₂ -
7.0 - 7.1	Doublet	4H	Ar-H meta to -SO ₂ -
6.8 - 6.9	Doublet	4H	Ar-H ortho to -O-
6.6 - 6.7	Doublet	4H	Ar-H meta to -O-
~3.7	Broad Singlet	4H	-NH2

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
~160	Ar-C-O
~145	Ar-C-NH ₂
~135	Ar-C-SO ₂
~130	Ar-CH ortho to -SO ₂ -
~120	Ar-CH meta to -O-
~118	Ar-CH meta to -SO ₂ -
~115	Ar-CH ortho to -O-



Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

FTIR Spectroscopy

The FTIR spectrum identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3500	Strong, Broad	N-H stretching (amine)
3030 - 3100	Medium	C-H stretching (aromatic)
1590 - 1610	Strong	C=C stretching (aromatic)
1480 - 1520	Strong	C=C stretching (aromatic)
1280 - 1350	Strong	S=O stretching (sulfone, asymmetric)
1240 - 1260	Strong	C-O-C stretching (aryl ether, asymmetric)
1140 - 1170	Strong	S=O stretching (sulfone, symmetric)
1100 - 1120	Medium	C-N stretching (aromatic amine)
820 - 850	Strong	C-H out-of-plane bending (para-substituted benzene)

Experimental Protocols

The following protocols describe the general procedures for obtaining the NMR and FTIR data presented above.

¹H and ¹³C NMR Spectroscopy

Instrumentation: A Bruker AC-300 NMR spectrometer or equivalent.[1]

Sample Preparation:



- Weigh approximately 10-20 mg of Bis[4-(4-aminophenoxy)phenyl]sulfone.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Tune and shim the probe to optimize the magnetic field homogeneity.
- Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans will be required due to the low natural abundance of ¹³C.
- Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

FTIR Spectroscopy

Instrumentation: A Bruker IFS 85 FTIR spectrometer or equivalent.[1]

Sample Preparation (KBr Pellet Method):[1]

 Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.



- In an agate mortar, grind a small amount (1-2 mg) of the Bis[4-(4-aminophenoxy)phenyl]sulfone sample to a fine powder.
- Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the sample.
- Grind the mixture until a fine, homogeneous powder is obtained.
- Transfer a small amount of the powder into a pellet press die.
- Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent pellet.

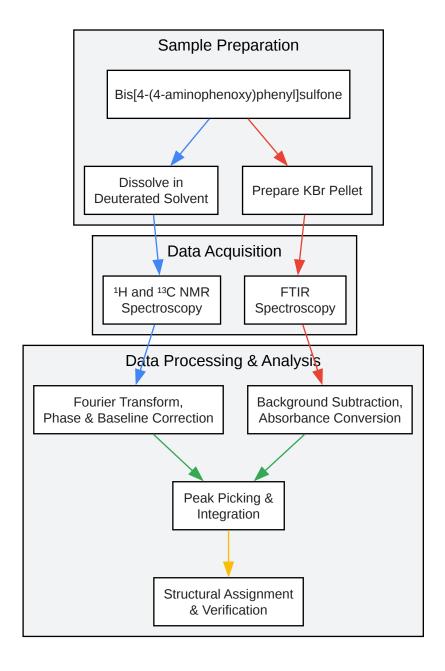
Data Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Collect a background spectrum of the empty sample compartment.
- Collect the sample spectrum over the desired wavenumber range (e.g., 4000 400 cm⁻¹).
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Workflow and Data Analysis

The following diagrams illustrate the general workflow for the spectroscopic analysis of **Bis[4-**(4-aminophenoxy)phenyl]sulfone.

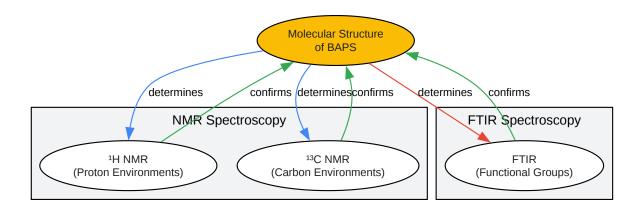




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Caption: Workflow for Spectroscopic Analysis.





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Caption: Relationship between Spectra and Structure.

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